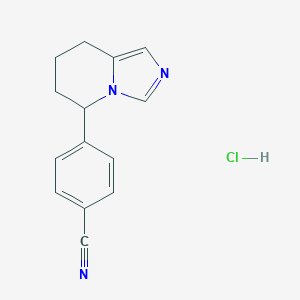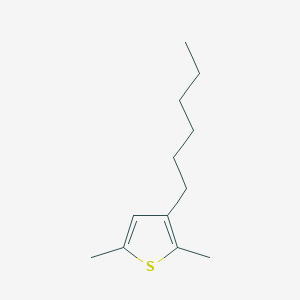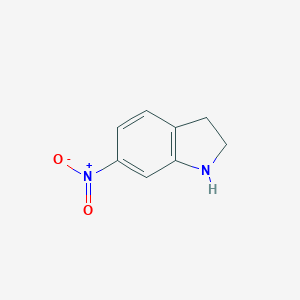
6-Nitroindolina
Descripción general
Descripción
6-Nitroindoline is an organic compound with the molecular formula C8H8N2O2. It is a derivative of indoline, where a nitro group is substituted at the sixth position of the indoline ring. This compound is known for its distinctive reddish-yellow to deep yellow-red crystalline appearance .
Aplicaciones Científicas De Investigación
6-Nitroindoline has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
6-Nitroindoline is a chemical compound used in various chemical syntheses . It has been used in the preparation of 2-[(2,3-Dihydro-1H-indol-1-yl)methyl]melatonin analogs as novel MT2-selective melatonin receptor antagonists . This suggests that one of the primary targets of 6-Nitroindoline could be the MT2 melatonin receptor.
Mode of Action
Given its use in the synthesis of mt2-selective melatonin receptor antagonists , it can be inferred that it may interact with these receptors, potentially inhibiting their activity
Biochemical Pathways
6-Nitroindoline has been used in the synthesis of isoindigo and azaisoindigo glycosides, which are known to have anticancer properties . This suggests that 6-Nitroindoline may affect biochemical pathways related to cell proliferation and apoptosis, which are critical in cancer development and progression.
Pharmacokinetics
It is known that the compound is stable at room temperature and should be stored in a refrigerator . These factors could potentially impact its bioavailability and pharmacokinetic behavior.
Result of Action
Given its use in the synthesis of compounds with anticancer properties , it can be inferred that it may have effects on cell proliferation and apoptosis
Action Environment
The action of 6-Nitroindoline may be influenced by various environmental factors. For instance, its stability at room temperature and requirement for refrigerated storage suggest that temperature could affect its action, efficacy, and stability Other environmental factors such as pH and the presence of other chemical compounds could also potentially influence its action
Análisis Bioquímico
Biochemical Properties
6-Nitroindoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of isoindigo and azaisoindigo glycosides, which are known for their anticancer properties
Cellular Effects
The effects of 6-Nitroindoline on cellular processes are not well-documented. It has been used in the synthesis of compounds that have demonstrated cellular effects. For example, compounds synthesized using 6-Nitroindoline have shown to inhibit caspases, enzymes that play a crucial role in programmed cell death or apoptosis .
Métodos De Preparación
6-Nitroindoline can be synthesized through various methods. One common synthetic route involves the nitration of indoline using a mixture of nitric acid and sulfuric acid. This reaction typically yields 6-nitroindoline in high purity . Another method involves the air oxidation of 4,6-dinitro-1-(p-toluenesulfonyl)indoline at 70°C in pyridine . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
Análisis De Reacciones Químicas
6-Nitroindoline undergoes several types of chemical reactions, including:
Substitution: It can undergo N-alkylation reactions with alkyl halides in the presence of a base like sodium hydride (NaH) in DMF.
The major products formed from these reactions include N-substituted 6-nitroindoles and N-substituted indolines .
Comparación Con Compuestos Similares
6-Nitroindoline can be compared with other nitroindoline derivatives, such as 4-nitroindoline and 7-nitroindoline. These compounds share similar structural features but differ in the position of the nitro group on the indoline ring. The unique position of the nitro group in 6-nitroindoline imparts distinct chemical reactivity and biological activity compared to its analogs . For example, 7-nitroindoline is often used in the synthesis of photolabile precursors for neurotransmitters, while 6-nitroindoline is more commonly used in medicinal chemistry for its anti-cancer properties .
Similar Compounds
- 4-Nitroindoline
- 7-Nitroindoline
- 5-Nitroindoline
Propiedades
IUPAC Name |
6-nitro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-10(12)7-2-1-6-3-4-9-8(6)5-7/h1-2,5,9H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNYDSMDSLOMSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173393 | |
| Record name | Indoline, 6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19727-83-4 | |
| Record name | 6-Nitroindoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19727-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indoline, 6-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019727834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Nitroindoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80658 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indoline, 6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-nitroindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.310 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common starting materials for synthesizing 6-Nitroindoline derivatives?
A1: 6-Nitroindoline derivatives can be synthesized using readily available starting materials. For instance, (S)-6-Nitroindoline-2-carboxylic acid, a key building block for many bioactive compounds, can be prepared from L-Phenylalanine with high enantiomeric excess. [, ] Another approach involves transforming 6-Nitroindoline into 1-acetyl-5,6-diaminoindoline, which serves as a precursor for synthesizing 5H-[1,2,5]selenadiazolo[3,4-f]indole via selenadiazoles. []
Q2: How can 1,3,3,5-tetramethyl-6-nitroindoline spirobenzopyrans be synthesized?
A2: These compounds can be synthesized through the condensation reaction of 2-methylene indoline with 5-nitrosalicylaldehyde. The required 2-methylene indoline can be prepared using readily available materials like salicylaldehyde, p-methyl aniline, and 3-methyl-2-butanone. []
Q3: What are the applications of 5- and 6-Nitroindolines in organic synthesis?
A3: 5- and 6-Nitroindolines are valuable intermediates in synthesizing various heterocyclic compounds. For instance, they can be utilized to prepare substituted benzoindolinothiazepines through Friedel-Crafts reactions. [, ] Furthermore, 6-amino-seco-cyclopropylindole (seco-CI) derivatives, synthesized from 1-(tert-butyloxycarbonyl)-3-(chloromethyl)-6-nitroindoline, show potential as DNA minor groove alkylating agents with promising cytotoxicity profiles. []
Q4: Are there efficient methods to synthesize methyl 5- and 6-nitroindole-2-carboxylates?
A4: Yes, these compounds can be synthesized by nitrating Indoline-2-carboxylic acid. 6-nitroindoline-2-carboxylic acid can be formed, esterified, and subsequently dehydrogenated using DDQ to obtain methyl 6-nitroindole-2-carboxylate. Methyl 5-nitroindole-2-carboxylate can be synthesized by nitrating and subsequently dehydrogenating methyl 1-acetylindoline-2-carboxylate. []
Q5: Can 6-nitroindoline derivatives be used to study material properties?
A5: Yes, 6-nitroindoline derivatives like 1,3,3-trimethyl-6′-nitroindoline-2-spiro-2′-benzopyran (SP) can be employed as solvatochromic probes to investigate the properties of materials like Y-zeolites. Their photochromic nature allows researchers to analyze the polarity and acidity of both internal and external surface environments within these materials. []
Q6: What are the applications of photochromic 6-nitroindoline derivatives in fluid dynamics?
A6: Photochromic compounds like 1,3,3-trimethyl-6′-nitroindoline-2- spiro-2′-benzpyran can visualize flow fields in fluid dynamics experiments. They provide valuable insights into complex flow behaviors in single and two-phase flows, including velocity profiles and gradients, which are difficult to obtain using other methods. []
Q7: Can 6-nitroindoline derivatives be used to study molecular dynamics?
A7: Yes, the kinetics of dark isomerization of 1,3,3-trimethyl-6'-nitroindoline-2-spiro-2'-benzopyran in various emulsions can be investigated using flash photolysis, providing insights into molecular dynamics and the influence of factors like viscosity and gel dehydration on these processes. []
Q8: What other chemical modifications of 6-nitroindoline have been explored?
A8: Researchers have explored various chemical modifications of 6-nitroindoline. This includes the synthesis and characterization of L-arabinopyranosides of 5- and 6-nitroindoles [], 1-β-D-ribopyranosyl- and ribofuranosyl-6-nitroindole and indoline for oligonucleotide synthesis [], and exploring the effects of substituents on the spectral properties of 1,3,3-trimethyl-6′-nitroindoline-2-spiro-2′-[2H]-chromenes. []
Q9: Are there efficient synthetic routes for N-substituted 6-nitroindoles starting from indolines?
A9: Yes, one-pot synthesis methods have been developed for preparing N-substituted 6-nitroindoles from the corresponding indoline precursors. []
Q10: What is the historical context of 6-nitroindoline research?
A10: The synthesis and investigation of 6-nitroindoline and its derivatives have been ongoing for several decades. Early work focused on introducing substituents into the benzene ring of indole. [] Over time, the research expanded to encompass various aspects like photochromic properties, glycosylation, and applications as building blocks for more complex molecules.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
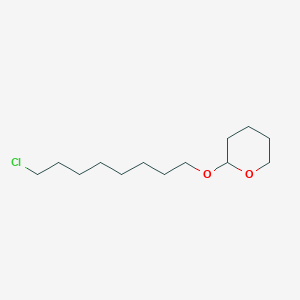

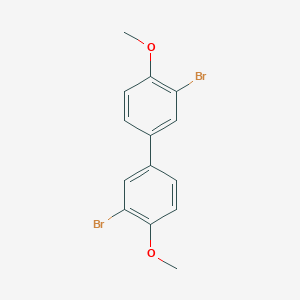
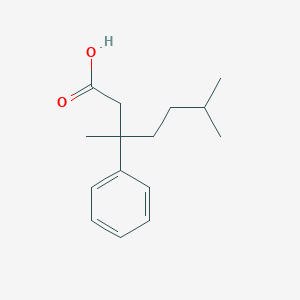
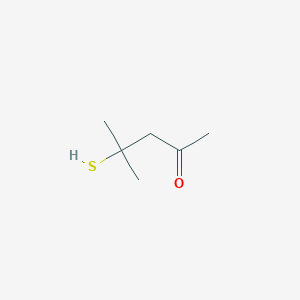
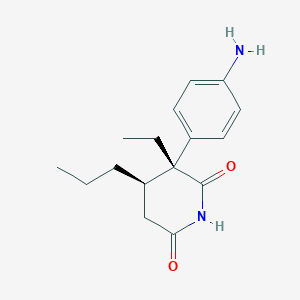
![3-[1,1-Dioxo-6-(trifluoromethyl)-4H-1lambda6,2,4-benzothiadiazin-3-yl]propanoic acid](/img/structure/B33693.png)
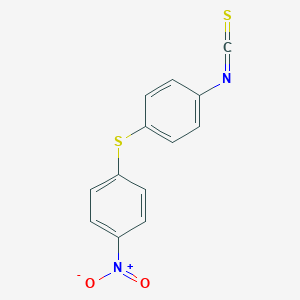
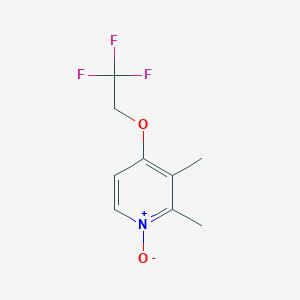
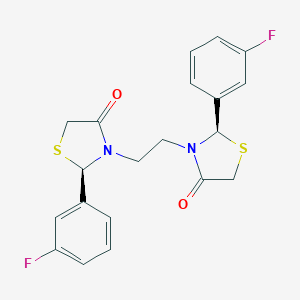
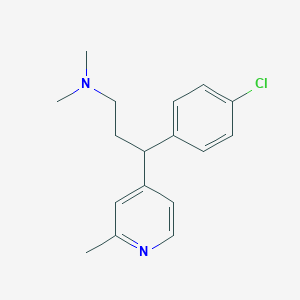
![1-(7-bromo-9H-pyrido[3,4-b]indol-1-yl)-2-phenylethanone](/img/structure/B33701.png)
